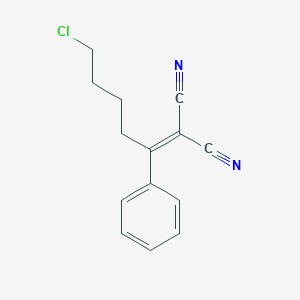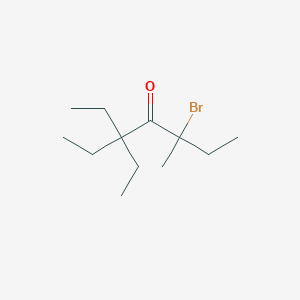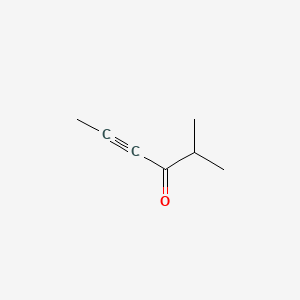
Hex-2-yn-4-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-yn-4-one, 2-methyl-, also known as 2-Methyl-4-hexyne-3-one, is an organic compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . This compound is characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. It is a colorless liquid with a distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-2-yn-4-one, 2-methyl- can be synthesized through several methods. One common method involves the alkylation of acetylene derivatives. For instance, the reaction of 2-butyne-1,4-diol with methylmagnesium bromide followed by oxidation can yield Hex-2-yn-4-one, 2-methyl-. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, Hex-2-yn-4-one, 2-methyl- is produced through catalytic processes that involve the use of metal catalysts such as palladium or platinum. These catalysts facilitate the addition of methyl groups to the alkyne substrate, resulting in the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hex-2-yn-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hex-2-yn-4-one, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
Mécanisme D'action
The mechanism of action of Hex-2-yn-4-one, 2-methyl- involves its interaction with various molecular targets. The triple bond and ketone group allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modify biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-4-yn-3-one, 2,2-dimethyl-: Similar structure but with additional methyl groups.
2-Methyl-3-butyn-2-ol: Contains a hydroxyl group instead of a ketone.
2-Methyl-4-pentyn-2-ol: Similar alkyne structure with a hydroxyl group.
Uniqueness
Hex-2-yn-4-one, 2-methyl- is unique due to its specific combination of a triple bond and a ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
52066-33-8 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-methylhex-4-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h6H,1-3H3 |
Clé InChI |
XYKVPEZERYZDJY-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
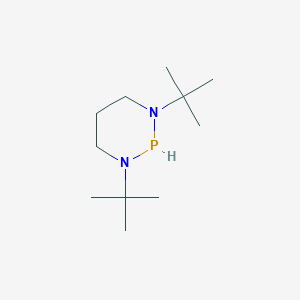
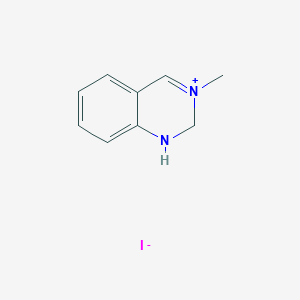
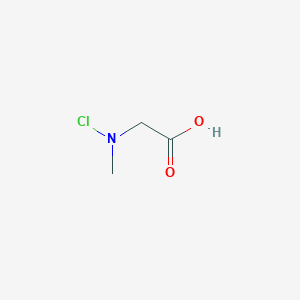
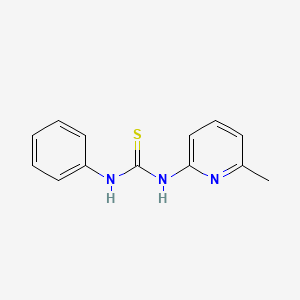
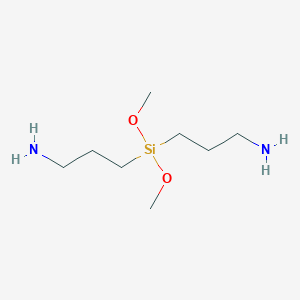
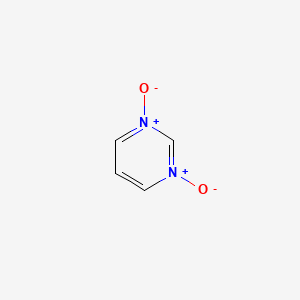
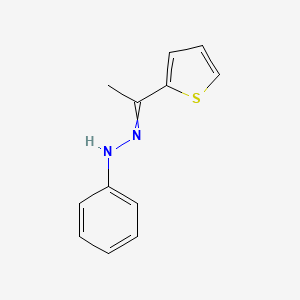

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
